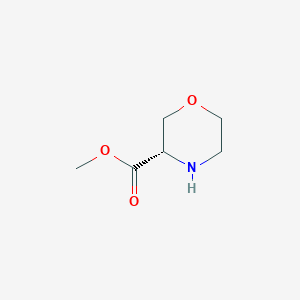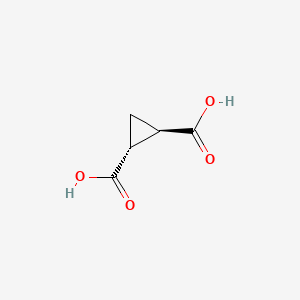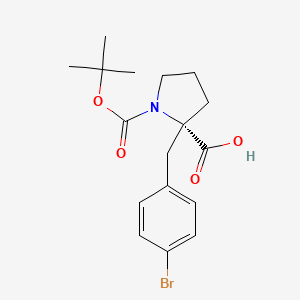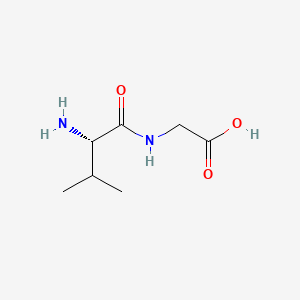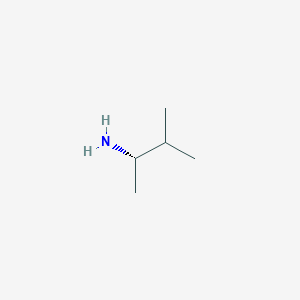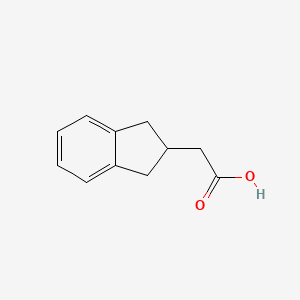
2-(2,3-二氢-1H-茚-2-基)乙酸
概述
描述
2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound features a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an acetic acid moiety attached to the second carbon of the cyclopentane ring.
科学研究应用
2-(2,3-Dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
安全和危害
This compound is considered an organic compound and should be handled and stored under safe laboratory conditions . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid may interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have diverse biological activities , it’s plausible that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of indan-2-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid may involve the catalytic hydrogenation of indene to produce indan, followed by carboxylation using carbon dioxide under high pressure and temperature. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Indan-2-one or indan-2-aldehyde.
Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethanol.
Substitution: Halogenated indane derivatives.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: A closely related compound with a different position of the acetic acid moiety.
Uniqueness: 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDPXYHBFBRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409166 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-26-1 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan using the diazoacetic ester method, as described in the research?
A1: The synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan, utilizing the diazoacetic ester method, is significant because it offers a pathway to obtain a valuable azulene derivative. Azulenes are aromatic hydrocarbons with a distinctive blue color and interesting chemical properties, finding applications in various fields like material science and medicinal chemistry. This specific research highlights the successful synthesis of 5,6-Dimethylazulene [] and also notes the isolation of Methyl 5,6-dimethyl-2-indanylacetate as part of the process. The structure of this compound, closely related to 2-Indanylacetic acid, was then elucidated using 220 MHz NMR spectroscopy []. This structural information contributes to a deeper understanding of the reactivity and potential applications of compounds within this chemical family.
Q2: Can 2-Indanylacetic acid derivatives be used in the synthesis of other complex molecules?
A2: Yes, derivatives of 2-Indanylacetic acid, specifically 1-Hydroxy-5-methyl-trans-2-indanylacetic acid, have proven valuable in synthesizing substituted 7H-Benzo(c)fluorenes []. While the abstract doesn't provide in-depth details about the reaction, it points towards the utility of 2-Indanylacetic acid derivatives as building blocks for constructing more complex polycyclic aromatic hydrocarbons. This has implications for the development of novel materials and potentially bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


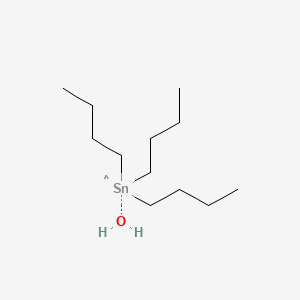

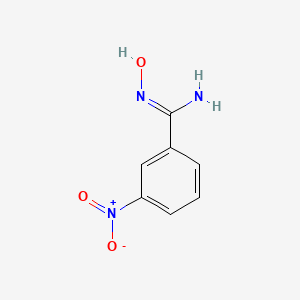
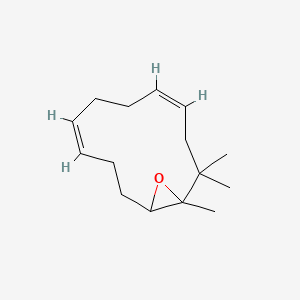
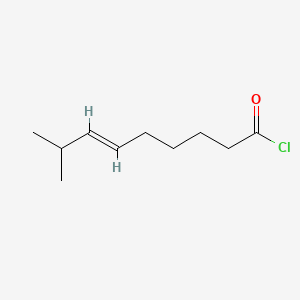


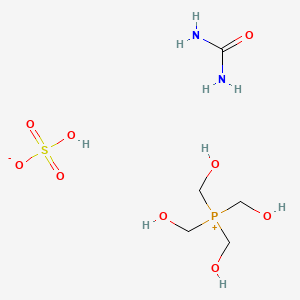
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
